7-Chloroisoquinolin-4-ol can be derived from various synthetic pathways, often involving the modification of isoquinoline or chloroquine derivatives. It is recognized in chemical databases with the CAS number 86-99-7 and is associated with several suppliers, indicating its availability for research and industrial use .
The synthesis of 7-Chloroisoquinolin-4-ol can be achieved through multiple methods, often starting from precursors such as 4-hydroxy-7-chloroquinoline-3-carboxylic acid. One efficient synthetic route involves the following steps:
These methods highlight the versatility and efficiency of synthesizing this compound through both traditional heating methods and modern techniques like ultrasound.
The molecular structure of 7-Chloroisoquinolin-4-ol features a chloro group at the seventh position and a hydroxyl group at the fourth position on the isoquinoline ring system. The structural characteristics can be summarized as follows:
The presence of the hydroxyl group contributes to its solubility properties and potential reactivity in various chemical reactions.
7-Chloroisoquinolin-4-ol participates in several chemical reactions, primarily due to its functional groups:
These reactions underscore its utility in synthesizing complex organic molecules.
The mechanism of action for 7-Chloroisoquinolin-4-ol primarily involves its interaction with biological targets, which may include enzymes or receptors relevant to microbial activity.
The physical and chemical properties of 7-Chloroisoquinolin-4-ol are critical for its application:
These properties influence its handling during synthesis and application in research.
7-Chloroisoquinolin-4-ol has several scientific applications:
The 4-hydroxy group in 7-chloroquinolin-4-ol exhibits ambident nucleophilicity, permitting O- or N-directed substitutions under controlled conditions. O-Alkylation predominates using alkyl halides in alkaline media, forming 4-alkoxy-7-chloroquinolines with retained chloro substituent electrophilicity. Conversely, N-alkylation requires protection-activation sequences to prevent quaternization. The 7-chloro position undergoes efficient nucleophilic aromatic substitution (SNAr) due to electron withdrawal from the adjacent ring nitrogen. Primary/secondary amines readily displace chlorine at 120–180°C without catalysts, yielding 4-hydroxy-7-aminoquinolines [1] [8]. Steric and electronic factors critically influence selectivity:
Table 1: Nucleophilic Displacement at C7 of 7-Chloroquinolin-4-ol
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
4-Aminophenol | EtOH, reflux, 9 h | 4-(4-Hydroxyphenyl)amino derivative | 85 |
4-Aminoacetophenone | Dry EtOH, 80°C, 9 h | [(7-Chloroquinolin-4-yl)amino]acetophenone | 90 |
Diethylenetriamine | Neat, 180°C, 2 h | Bis-aminoquinoline | 75 |
Piperazine | Toluene, 110°C, 24 h | Bridged bis-quinoline | 68 |
This chemoselectivity enables sequential derivatization—initial C7 amination followed by C4 etherification—generating complex pharmacophores like 4-alkoxy-7-(arylamino)quinolines [9].
Industrial-scale synthesis leverages decarboxylation of quinoline carboxylic acids as a key step. The Conrad-Limpach pathway remains prominent:
Table 2: Decarboxylative Routes to 7-Chloro-4-hydroxyquinoline
Starting Material | Cyclization Product | Decarboxylation Conditions | Overall Yield (%) |
---|---|---|---|
3-Chloroaniline + Ethyl oxaloacetate | 7-Chloro-4-hydroxy-2-quinolinecarboxylate | NaOH, H₂O; then 270°C | 65 |
3-Chloroaniline + Ethyl formylacetate | Directly to 7-chloro-4-hydroxyquinoline | Not required | 78 |
This route emphasizes atom economy and scalability, with patented industrial processes achieving >90% purity through recrystallization from toluene/alkali mixtures [2].
Ullmann-type couplings enable C–N bond formation at sterically hindered quinoline sites. Attempts to synthesize 3-azido-7-chloroquinolin-4-ol via copper-catalyzed azidation (CuI/DMEDA, NaN₃) unexpectedly yield 3-amino-7-chloroquinolin-4-ol due to in situ nitrene reduction or azo coupling [6]. Successful couplings require protected amines:
Table 3: Ligand Effects in Copper-Catalyzed C4-Amination of 4,7-Dichloroquinoline
Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
None | K₂CO₃ | DMSO | 110 | 25 |
1,10-Phenanthroline | Cs₂CO₃ | DMF | 100 | 68 |
DMEDA | K₃PO₄ | Toluene | 120 | 72 |
Neocuproine | KOtBu | Dioxane | 90 | 85 |
These protocols facilitate late-stage diversification of antimalarial pharmacophores, enabling rapid access to analogs like Cu(II)-[(7-chloroquinolin-4-yl)amino]acetophenone complexes [9].
Systematic oxidation of thioether-functionalized quinolines provides access to sulfoxides and sulfones with distinct biological profiles. Key steps:
Table 4: Oxidation of 4-((2-Hydroxyethyl)thio)-7-chloroquinoline
Oxidant (equiv.) | Conditions | Product | Yield (%) |
---|---|---|---|
m-CPBA (1.0) | CH₂Cl₂, 0°C, 1 h | Sulfinyl quinoline | 88 |
m-CPBA (2.2) | CH₂Cl₂, 25°C, 4 h | Sulfonyl quinoline | 75 |
H₂O₂ (excess) | AcOH, 70°C, 12 h | Sulfonyl quinoline | 62 |
Sulfonyl derivatives exhibit enhanced anticancer activity (e.g., against HCT116 colon cancer cells), attributed to improved target engagement or cellular accumulation [4]. Reduction of sulfonyl groups to thioethers remains challenging but achievable via LiAlH₄ at elevated temperatures.
Convergent strategies fuse the 7-chloro-4-aminoquinoline core with bioactive fragments via amidation, metal complexation, or nanoparticle encapsulation:
Computational validation: Density Functional Theory (DFT) studies of Cu(II) complexes reveal narrow HOMO-LUMO gaps (3.85–3.93 eV), indicating high reactivity. Molecular docking confirms π-stacking between quinoline rings and β-hematin, while Cu(II) centers coordinate with histidine residues in falcipain-2 protease [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2